molecular formula C8H9ClN2O2 B1338667 Benzo[1,3]dioxole-5-carboxamidine hydrochloride CAS No. 80531-15-3

Benzo[1,3]dioxole-5-carboxamidine hydrochloride

Cat. No.: B1338667
CAS No.: 80531-15-3
M. Wt: 200.62 g/mol
InChI Key: YCQCHWGWPJUJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,3]dioxole-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a heterocyclic aromatic compound that contains a benzodioxole ring fused with a carboximidamide group. This compound is primarily used for research purposes in various scientific fields.

Scientific Research Applications

Benzo[1,3]dioxole-5-carboxamidine hydrochloride has several applications in scientific research:

Future Directions

Benzodioxole derivatives, including Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride, could be further explored for their potential applications in various fields such as medicine and pharmacology . Their anticancer and antioxidant properties make them particularly interesting for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxole-5-carboxamidine hydrochloride typically involves the reaction of 1,3-benzodioxole with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxamidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins and pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[D][1,3]dioxole-5-carboxamidine hydrochloride
  • Benzo[D][1,3]dioxole-5-carboxamide
  • Benzo[D][1,3]dioxole-5-carboxylic acid

Uniqueness

Benzo[1,3]dioxole-5-carboxamidine hydrochloride is unique due to its specific combination of a benzodioxole ring and a carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for research in various scientific fields .

Properties

IUPAC Name

1,3-benzodioxole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQCHWGWPJUJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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